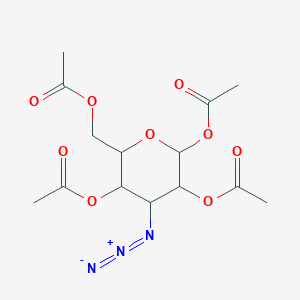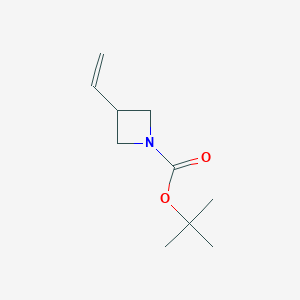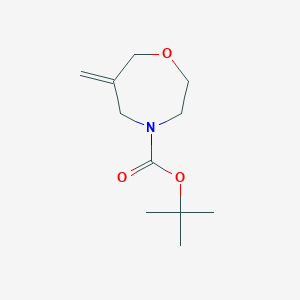
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyran ring, introduction of the azido group, and acetylation of the hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: Conversion of the azido group to other functional groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions involving the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield primary amines, while oxidation can produce nitro compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S,5R,6R)-6-(Hydroxymethyl)-4-azidotetrahydro-2H-pyran-2,3,5-triyl triacetate
- (3R,4S,5R,6R)-6-(Methoxymethyl)-4-azidotetrahydro-2H-pyran-2,3,5-triyl triacetate
Uniqueness
1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose is unique due to its acetoxymethyl group, which enhances its reactivity and solubility compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and specificity.
Eigenschaften
Molekularformel |
C14H19N3O9 |
|---|---|
Molekulargewicht |
373.32 g/mol |
IUPAC-Name |
(3,5,6-triacetyloxy-4-azidooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 |
InChI-Schlüssel |
LJICGUPPWNZTFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)





![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)

